Compound Description: These compounds were identified through high throughput screening and showed weak but unequivocal binding to the human calcitonin gene-related peptide (CGRP) receptor. [] These dipeptide-like molecules served as a starting point for the development of more potent CGRP antagonists.
Compound Description: BIBN4096 is a highly potent and selective CGRP receptor antagonist developed through lead optimization of the initial (R)-Tyr-(S)-Lys dipeptide-like compounds. [] It has shown efficacy in treating acute migraine headaches in clinical trials, supporting the hypothesis that CGRP plays a crucial role in migraine pathogenesis. []
Sumatriptan, Zolmitriptan, and Dihydroergotamine
Compound Description: These are established migraine medications belonging to the triptan and ergot alkaloid classes, respectively. [] They are commonly used for acute migraine treatment.
Relevance: While structurally dissimilar to 1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine, these drugs are mentioned in the context of combination therapy with CGRP antagonists like BIBN4096. [] This suggests that different classes of migraine medications, despite their structural differences, may have complementary mechanisms of action, making their combined use potentially beneficial for patients.
N-benzyl-C-alkylnitrones and N-benzyl-C-β-alkoxyalkyl-nitrones
Compound Description: These nitrones were investigated for their stereoselectivity in addition reactions to methyl crotonate, yielding predominantly 3,5-trans-substituted isoxazolidines. [] The research explored the influence of substituents on the nitrone's carbon atom on the stereochemical outcome of the reaction.
Compound Description: This specific isoxazolidine derivative, containing a chiral dimethyldioxolanyl substituent, was synthesized and characterized by X-ray diffraction. [] The study aimed to understand the diastereofacial selectivity of nitrone addition reactions to methyl crotonate.
Compound Description: EMTPP was investigated as a mechanism-based inactivator of cytochrome P450 2D6, an enzyme crucial for drug metabolism. [] The study demonstrated that EMTPP forms an adduct with the enzyme's apoprotein, leading to its inactivation. []
Compound Description: U-90152 is a potent non-nucleoside inhibitor (NNI) of HIV-1 reverse transcriptase. [] The study revealed its unique binding mode within the enzyme's active site, explaining its activity against HIV-1 and its resistance to certain mutations. []
Compound Description: These compounds, along with U-90152, are noncompetitive allosteric antagonists of the CCR5 receptor. [] They are potent HIV entry inhibitors and exhibit diverse structural features.
Compound Description: 873140 is another potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting strong antiviral activity against HIV-1. [] It displays a unique divergence in blocking CCR5 function and binding compared to other CCR5 antagonists. []
Compound Description: ADS-531 is a non-imidazole histamine H3 ligand with high in vitro potency towards H3 receptors. [] Studies have shown its ability to penetrate the brain and affect neurotransmitter concentrations, suggesting its potential as a therapeutic agent for neurological disorders. []
N-(5-Amino-1-β-D-ribofuranosyl-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) and threo-DL-β-methyl-SAICAR
Compound Description: These imidazole peptides are involved in purine biosynthesis and serve as substrates or inhibitors of enzymes like adenylosuccinate lyase, SAICAR-kinosynthetase, and AIR-carboxylase. [] Their structures and roles in purine metabolism have been extensively studied.
Virazole 5'-phosphate
Compound Description: This is a nucleotide analog with antiviral activity. [] It is known to inhibit adenylosuccinate lyase, an enzyme involved in purine biosynthesis. []
Relevance: While not directly structurally related to 1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine, virazole 5'-phosphate is mentioned in the context of its inhibitory activity against adenylosuccinate lyase, an enzyme that also interacts with SAICAR and its derivatives. [] This connection highlights the potential for exploring various chemical classes for targeting specific enzymes involved in critical biological pathways, emphasizing the importance of understanding structure-activity relationships in drug discovery.
Compound Description: These piperazine derivatives were studied for their antiproliferative effects and ability to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. [] Some of these compounds showed promising activity against the cancer cell line. []
Compound Description: This triphenyl derivative, along with the aforementioned piperazine derivatives, was investigated for its antiproliferative and erythroid differentiation-inducing activity against K-562 cells. [] It exhibited moderate activity against the cancer cell line. []
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid, and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)
Compound Description: These compounds are currently used or under development for the treatment of cystic fibrosis, targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Ivacaftor is an approved potentiator, while the other two compounds are investigational correctors. []
Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles
Compound Description: These represent three distinct chemical classes of potentiators identified through high-throughput screening and structure-activity analysis for their ability to enhance the function of ΔF508-CFTR, a mutant form of CFTR. [] These compounds do not interfere with corrector action and exhibit promising therapeutic potential for cystic fibrosis. []
N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides (2a-l) and thioureas (3a-c)
Compound Description: These benzothiazole derivatives were theoretically investigated using computational methods to understand their structure-activity relationships. [] The study aimed to correlate their structural features with their biological activities.
Compound Description: These piperazine derivatives have shown anti-malarial activity. [] Their structures have been studied using X-ray crystallography to understand the structural features contributing to their biological activity. []
tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1), (2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (2), and (2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)
Compound Description: These specific (2S,3R)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives were studied for their anti-malarial activity and their crystal structures were analyzed to understand their structure-activity relationships. [] Compound 1 exhibited activity, while compound 2 was inactive, highlighting the importance of specific structural features for biological activity. [] Compound 3 is the dihydrated salt of an active compound. []
4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57) and 4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195)
Compound Description: These are nonselective inhibitors of both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the degradation of endocannabinoids. [, ] They have been shown to fully substitute for Δ9-tetrahydrocannabinol (THC) in drug-discrimination procedures, suggesting they produce similar subjective effects. []
N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845) and cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester (URB597)
Compound Description: These are selective FAAH inhibitors. [, ] They do not fully substitute for THC in drug-discrimination procedures, suggesting their subjective effects differ from those of THC or dual FAAH-MAGL inhibitors. []
4-nitrophenyl-4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184), 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate (MJN110), and 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester
Compound Description: These compounds are selective MAGL inhibitors. [, ] Like the selective FAAH inhibitors, they do not fully substitute for THC in drug-discrimination procedures. [, ]
Compound Description: This series of 3-(4-fluorophenyl)-1H-indoles were synthesized and shown to have high affinity and selectivity for serotonin 5-HT2 receptors. [] Variations in the substituents at various positions on the indole and piperidine rings were studied to determine their effects on affinity and selectivity. []
Compound Description: L-694,458 is an orally active inhibitor of human leukocyte elastase. [] Its metabolism has been studied in rats and monkeys, revealing various metabolic pathways, including N-oxidation, O-dealkylation, and beta-lactam ring cleavage. []
1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles
Compound Description: This series of compounds are serotonin 5-HT2 receptor ligands. [] The 1-[2-[4-[3-4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones mentioned previously were synthesized as analogs of these compounds by interchanging the C-3 carbon and the nitrogen atom in the indole nucleus. []
Compound Description: This compound is a specific member of the 1-[2-[4-[3-4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones series. [] It shows high affinity for 5-HT2 receptors and very low affinity for dopamine D2 receptors and alpha1 adrenoceptors. []
N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylamino methyl]piperidine (F13640), 3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6 methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714), and 2-[5-[3-(4-methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247)
Compound Description: These are selective 5-HT1A agonists. [] Their affinities for the wild-type and mutant (D116A) 5-HT1A receptors were studied to understand the role of the Asp116 residue in ligand binding and receptor activation. []
Compound Description: These are a diverse set of 5-HT1A ligands with varying pharmacological properties, including agonists, antagonists, and inverse agonists. [] Their binding affinities and functional activities at the wild-type and D116A mutant 5-HT1A receptors were studied to characterize the pharmacological profile of the mutant receptor. []
Asp-Tyr-d-Trp-Val-d-Trp-d-Trp-Lys-NH2 (MEN10376) and Bz-Ala-Ala-d-Trp-Phe-d-Pro-Pro-Nle-NH2 (NK2ra)
Compound Description: These are NK2 receptor antagonists that have been shown to reduce spontaneous contractions in human sigmoid colon. [] This suggests that NK2 receptors play a role in the development of spontaneous phasic contractions in this region of the colon. []
Compound Description: FK888 is an NK1 receptor antagonist used as a control in the study investigating the role of NK2 receptors in spontaneous phasic contractions of human sigmoid colon. [] It did not affect the spontaneous contractions, indicating that NK1 receptors are not involved in this process. []
Thapsigargin, Cyclopiazonic acid, Chelerythrine, and 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a]-[4,1]-benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one (1:1) maleate (CGS9343B)
Compound Description: These compounds are inhibitors of various cellular processes involved in muscle contraction, including Ca2+ release from intracellular stores, protein kinase C activity, and calmodulin function. [] They were used to investigate the signaling pathways mediating spontaneous phasic contractions in human sigmoid colon. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.